![molecular formula C18H18N6O B2473951 5-甲基-N-苯基-7-(吡啶-3-基)-4,5,6,7-四氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺 CAS No. 1212064-43-1](/img/structure/B2473951.png)
5-甲基-N-苯基-7-(吡啶-3-基)-4,5,6,7-四氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-phenyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H18N6O and its molecular weight is 334.383. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-phenyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-phenyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒潜力
虽然我们的化合物没有直接研究,但相关的[1,2,4]三唑并[4,3-a]喹喔啉衍生物已显示出抗病毒活性 . 进一步探索这一方向可以揭示其对抗病毒感染的潜力。
抗利什曼原虫和抗疟疾特性
虽然我们化合物的具体数据缺乏,但分子模拟研究证明了类似化合物具有强大的体外抗前鞭毛体活性 . 研究其对原生动物寄生虫(利什曼原虫)和疟疾寄生虫(疟原虫)的影响可能是有价值的。
多样的药理活性
我们的化合物所属的三唑并噻二嗪衍生物类别,已表现出多种药理作用:
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from G1 to S phase . As a result, the growth of tumor cells is significantly inhibited .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, specifically the transition from G1 to S phase . This disruption in the cell cycle leads to the inhibition of tumor cell proliferation .
Result of Action
The result of the compound’s action is a significant inhibition of tumor cell growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
生物活性
The compound 5-methyl-N-phenyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a novel class of heterocyclic compounds with potential pharmacological applications. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Characterization
The synthesis of this compound involves multi-step processes that typically include the formation of the triazole and pyrimidine rings. The compound is characterized by its unique structural features which contribute to its biological activity. The synthesis process often includes:
- Reagents : Specific reagents are utilized to facilitate the formation of the triazole and pyrimidine moieties.
- Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 5-methyl-N-phenyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, indicating potent antibacterial activity .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Viability Assays : MTT assays reveal that these compounds can significantly reduce cell viability in cancerous cells.
The biological activity is believed to stem from several mechanisms:
- DNA Gyrase Inhibition : Molecular docking studies suggest strong binding interactions with DNA gyrase, a critical enzyme for bacterial DNA replication . The binding energies indicate that these compounds could effectively inhibit bacterial growth by disrupting DNA replication.
- Interaction with Cellular Targets : The presence of specific functional groups allows for interactions with key amino acids in target proteins, enhancing their inhibitory effects.
Case Studies
Several case studies illustrate the effectiveness of this compound class:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various derivatives against a range of bacterial strains. The findings indicated that modifications in the phenyl and pyridine groups significantly impacted activity levels .
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of these compounds. Results showed promising bioavailability and therapeutic outcomes in treating infections caused by resistant strains.
Data Table
Compound | MIC (µM) | Target Bacteria | Activity Type |
---|---|---|---|
5-methyl-N-phenyl... | 0.21 | Pseudomonas aeruginosa | Antibacterial |
5-methyl-N-(substituted phenyl) | Varies | Various strains | Anticancer |
7-(pyridin-3-yl)... | TBD | TBD | TBD |
属性
IUPAC Name |
5-methyl-N-phenyl-7-pyridin-3-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c1-12-15(17(25)23-14-7-3-2-4-8-14)16(13-6-5-9-19-10-13)24-18(22-12)20-11-21-24/h2-12,15-16H,1H3,(H,23,25)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXIELXOFWPWPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。